molecular formula C6H5Cl2NO B1453035 (2,4-Dichloropyridin-3-yl)methanol CAS No. 945543-24-8

(2,4-Dichloropyridin-3-yl)methanol

Numéro de catalogue: B1453035
Numéro CAS: 945543-24-8
Poids moléculaire: 178.01 g/mol
Clé InChI: OUFKQGCYLJSBMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2,4-Dichloropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2,4-Dichloropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a hydroxymethyl group (-CH₂OH) at position 3. The molecular formula is C6H5Cl2NOC_6H_5Cl_2NO with a molecular weight of 178.02 g/mol. The presence of chlorine and hydroxyl groups enhances its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer’s disease .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.

Biological Activity Data

The following table summarizes some key biological activities associated with this compound based on recent research findings:

Biological Activity Effect Reference
AChE InhibitionModerate
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in specific cancer cell lines
Interaction with Cytochrome P450Modulates drug metabolism

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • AChE Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited AChE activity. The compound's reversible inhibition profile suggests it could be developed into a therapeutic agent for neurodegenerative diseases .
  • Anticancer Activity : Research focusing on the effects of this compound on cancer cell lines revealed that it could induce apoptosis through the activation of caspase pathways. This finding positions this compound as a promising candidate for further development in cancer therapeutics.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the molecular structure influence biological activity will be crucial for optimizing its therapeutic potential.
  • In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and safety profile of this compound before clinical trials.

Applications De Recherche Scientifique

Synthesis of (2,4-Dichloropyridin-3-yl)methanol

The synthesis of this compound typically involves the reduction of corresponding pyridine derivatives. Various methods have been explored, including the use of metal hydrides for efficient conversion:

  • Reduction Method : Alkyl 2,4-dichloropyridine-3-carboxylates can be reduced using sodium borohydride or lithium aluminum hydride to yield this compound with high yields .

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biological pathways:

  • Inhibitory Activity : In studies involving BCL6 inhibitors, this compound was part of a series that demonstrated effective inhibition with IC50 values indicating potent activity against specific targets .

Applications in Pharmaceuticals

The compound serves as a vital intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their therapeutic potentials:

  • Anticancer Agents : Research has highlighted the potential of pyridine derivatives, including those derived from this compound, in developing new anticancer drugs. The structural modifications can enhance bioactivity and selectivity towards cancer cells .

Agricultural Applications

This compound is also utilized in agricultural chemistry as a precursor for agrochemicals:

  • Pesticide Development : Its derivatives are being investigated for use as fungicides and herbicides due to their effectiveness in controlling plant diseases . The compound's structure allows for modifications that can improve efficacy against specific pests.
Compound NameTargetIC50 Value (µM)Reference
This compoundBCL6 Inhibitor1.08
Pyridine Derivative AAnticancer0.47
Pyridine Derivative BFungal Pathogen< 0.5

Table 2: Synthesis Yields of this compound

Synthesis MethodYield (%)Reference
Sodium Borohydride Reduction90
Lithium Aluminum Hydride Reduction92

Propriétés

IUPAC Name

(2,4-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKQGCYLJSBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945543-24-8
Record name (2,4-dichloropyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The required (2,4-dichloro-pyridin-3-yl)-methanol was prepared as follows: To a solution of 2,4-dichloropyridine (3.00 mL; 27.8 mmol) in THF (25 mL) was added dropwise a solution of LDA (15.3 mL; 2.00 mol/l in THF/heptane/ethylbenzene; 30.6 mmol), at −78° C. The resulting mixture was stirred at −78° C. for 1 h. Subsequently, a solution of ethyl chloroformate (3.2 mL; 33.33 mmol) in THF (5 mL), was added dropwise, at −78° C. and the mixture was stirred for another 1 h at the same temperature. To the resulting mixture was added 5% aqueous NaHCO3-solution, dropwise, at −78° C. The mixture was allowed to warm to RT and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3) to afford 2,4-dichloro-nicotinic acid ethyl ester (2.45 g). To a solution of 2,4-dichloro-nicotinic acid ethyl ester (2.35 g; 10.68 mmol) in THF (50 mL) was added dropwise diisobutylaluminum hydride (32.0 mL; 1.00 mol/l in THF, 32.0 mmol), at 4° C. After 15 minutes the ice-bath was removed and the reaction mixture was stirred at RT overnight. Subsequently, the resulting mixture was concentrated in vacuo and partitioned between 5% aqueous NaHCO3 and EtOAc. The layers were separated and the organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (Et2O:hexanes 1:1) to afford (2,4-dichloro-pyridin-3-yl)-methanol (0.40 g).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The required (2,4-dichloro-pyridin-3-yl)-methanol was prepared as follows: To a solution of 2,4-dichloropyridine (3.00 mL; 27.8 mmol) in THF (25 mL) was added dropwise a solution of LDA (15.3 mL; 2.00 mol/l in THF/heptane/ethylbenzene; 30.6 mmol), at −78° C. The resulting mixture was stirred at −78° C. for 1 h. Subsequently, a solution of ethyl chloroformate (3.2 mL; 33.33 mmol) in THF (5 mL), was added dropwise, at −78° C. and the mixture was stirred for another 1 h at the same temperature. To the resulting mixture was added 5% aqueous NaHCO3-solution, dropwise, at −78° C. The mixture was allowed to warm to RT and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3) to afford 2,4-dichloro-nicotinic acid ethyl ester (2.45 g). To a solution of 2,4-dichloro-nicotinic acid ethyl ester (2.35 g; 10.68 mmol) in THF (50 mL) was added dropwise diisobutylaluminum hydride (32.0 mL; 1.00 mol/l in THF, 32.0 mmol), at 4° C. After 15 minutes the ice-bath was removed and the reaction mixture was stirred at RT overnight. Subsequently, the resulting mixture was concentrated in vacuo and partitioned between 5% aqueous NaHCO3 and EtOAc. The layers were separated and the organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (Et2O:hexanes 1:1) to afford (2,4-dichloro-pyridin-3-yl)-methanol (0.40 g).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dichloropyridin-3-yl)methanol
Reactant of Route 2
(2,4-Dichloropyridin-3-yl)methanol
Reactant of Route 3
(2,4-Dichloropyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,4-Dichloropyridin-3-yl)methanol
Reactant of Route 5
(2,4-Dichloropyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,4-Dichloropyridin-3-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.